molecular formula C8H4ClF3 B14604811 Benzene, 1-chloro-3-(trifluoroethenyl)- CAS No. 58174-56-4

Benzene, 1-chloro-3-(trifluoroethenyl)-

Cat. No.: B14604811
CAS No.: 58174-56-4
M. Wt: 192.56 g/mol
InChI Key: MKMLWRGVKGBJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-chloro-3-(trifluoroethenyl)- is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where a chlorine atom and a trifluoroethenyl group are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-3-(trifluoroethenyl)- typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene followed by the introduction of the trifluoroethenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the substitution.

Industrial Production Methods

In industrial settings, the production of Benzene, 1-chloro-3-(trifluoroethenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-3-(trifluoroethenyl)- undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.

    Nucleophilic Aromatic Substitution: Under specific conditions, such as the presence of strong nucleophiles and electron-withdrawing groups, nucleophilic substitution can occur.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Strong bases like sodium hydroxide (NaOH) are often employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are effective.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce phenols or other aromatic compounds.

Scientific Research Applications

Benzene, 1-chloro-3-(trifluoroethenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-3-(trifluoroethenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine and trifluoroethenyl groups influence the electron density on the benzene ring, making it more reactive towards electrophiles and nucleophiles. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-3-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of trifluoroethenyl.

    Benzene, 1-chloro-4-(trifluoromethyl)-: Another derivative with the trifluoromethyl group at the 4 position.

    Benzene, 1-chloro-2-(trifluoromethyl)-: Similar compound with the trifluoromethyl group at the 2 position.

Uniqueness

Benzene, 1-chloro-3-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

58174-56-4

Molecular Formula

C8H4ClF3

Molecular Weight

192.56 g/mol

IUPAC Name

1-chloro-3-(1,2,2-trifluoroethenyl)benzene

InChI

InChI=1S/C8H4ClF3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H

InChI Key

MKMLWRGVKGBJLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.